Pyranomammea C

Description

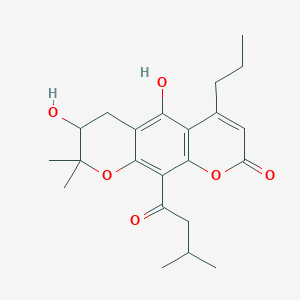

Pyranomammea C is a natural coumarin derivative classified under the 4-propyl dihydrocoumarin subclass. It was first isolated from the seeds of Mammea americana (mamey), a tropical fruit-bearing plant . Structurally, it is defined as 2H,8H-pyrano[3,2-g]chromen-2-one substituted with geminal methyl groups at position 8, a hydroxyl group at position 5, and a 2-methylbut-3-en-2-yl group at positions 7 and 10 (Figure 1) . Its molecular formula is C₂₃H₂₈O₅, with a CAS registry number 30390-05-7 .

Its isolation and characterization have primarily focused on its structural uniqueness within the Mammea genus, which is rich in diverse coumarins and pyranocoumarins .

Properties

CAS No. |

30390-05-7 |

|---|---|

Molecular Formula |

C22H28O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

3,5-dihydroxy-2,2-dimethyl-10-(3-methylbutanoyl)-6-propyl-3,4-dihydropyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C22H28O6/c1-6-7-12-9-16(25)27-21-17(12)19(26)13-10-15(24)22(4,5)28-20(13)18(21)14(23)8-11(2)3/h9,11,15,24,26H,6-8,10H2,1-5H3 |

InChI Key |

IWXVZIMHJKPWIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C(=C3CC(C(OC3=C2C(=O)CC(C)C)(C)C)O)O |

melting_point |

209 - 212 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Pyranomammea C are not extensively documented in the literature. it is known to be a naturally occurring compound found in certain fruits . Industrial production methods would likely involve extraction and purification from natural sources, followed by chemical synthesis to achieve the desired purity and yield.

Chemical Reactions Analysis

Pyranomammea C, like other pyranocoumarins, can undergo various chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pyranomammea C has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: It has been detected in fruits and is studied for its role in plant metabolism.

Medicine: Research has indicated its potential inhibitory effects on inflammatory colorectal cancer in mice.

Industry: Its unique structure makes it a candidate for various industrial applications, including the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyranomammea C involves its interaction with specific molecular targets and pathways. In the context of its inhibitory effects on colorectal cancer, it has been shown to affect the proportions of lymphocytes, T cells, and natural killer T cells in the spleen and intestinal tumors of treated mice . This suggests that this compound may modulate the immune response to exert its effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural Distinctions

Backbone Variation: this compound features a dihydrocoumarin core fused with a pyran ring, whereas compounds like Furomammea A-F (from the same genus) replace the pyran with a furan ring . Calophyllic Acid and Robustic Acid lack the dihydro modification, retaining a fully aromatic coumarin system .

Substituent Chemistry: The 2-methylbut-3-en-2-yl groups at positions 7 and 10 in this compound are unique compared to the linear alkyl chains in Pyranomammea A/B . Phenylmammea A/B (also from Mammea spp.) replace the propyl group with a phenyl ring, enhancing lipophilicity .

Functional Differences

Calophyllic Acid exhibits stronger anti-HIV activity due to its linear hydroxylated side chain, which enhances binding to viral enzymes . Furomammea A shows higher antioxidant capacity, attributed to its furan ring’s electron-rich structure .

Metabolic Pathways: this compound is associated with kynurenine pathway modulation, as observed in metabolomic studies . Robustic Acid interferes with parasitic heme detoxification, a mechanism absent in this compound .

Research Implications and Gaps

While this compound’s structural novelty is well-documented, its mechanistic pathways remain understudied compared to analogs like Calophyllic Acid. Further research should prioritize:

- In vivo validation of its anti-inflammatory claims.

- Structure-activity relationship (SAR) studies to optimize its bioactivity.

- Comparative pharmacokinetic profiling against Pyranomammea A/B.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic techniques for characterizing Pyranomammea C’s structural properties?

- Methodological Answer : this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For purity assessment, high-performance liquid chromatography (HPLC) with UV-Vis detection is recommended. Comparative analysis against known spectral libraries and synthetic standards is critical to confirm molecular identity .

| Technique | Application | Limitations |

|---|---|---|

| ¹H/¹³C NMR | Functional group identification | Requires high-purity samples (>95%) |

| HR-MS | Molecular formula confirmation | Limited to volatile or ionizable compounds |

| X-ray crystallography | Absolute stereochemistry determination | Requires single crystals of suitable quality |

Q. How should researchers design initial bioactivity screenings for this compound?

- Methodological Answer : Prioritize in vitro assays targeting mechanisms relevant to this compound’s reported biological context (e.g., antimicrobial, anticancer). Use cell lines with validated sensitivity (e.g., HeLa for cytotoxicity) and include positive controls (e.g., doxorubicin for apoptosis assays). Dose-response curves (0.1–100 µM) and triplicate replicates are essential to establish IC₅₀ values. Document solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

Q. What criteria should guide the selection of solvent systems for this compound in experimental setups?

- Methodological Answer : Solubility must be empirically tested using solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO). For in vivo studies, ensure solvents are biocompatible (e.g., saline for intravenous delivery). Stability under experimental conditions (pH, temperature) should be verified via HPLC monitoring over 24–72 hours .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variability in experimental parameters (e.g., cell lines, assay durations). Perform meta-analysis with subgroup stratification (e.g., cancer vs. non-cancer models). Validate findings through independent replication studies under standardized conditions (e.g., ATCC-certified cell lines, controlled incubation parameters) .

| Common Discrepancy | Proposed Resolution |

|---|---|

| Variable IC₅₀ values | Standardize cell passage numbers and culture media |

| Inconsistent solubility reports | Pre-characterize solvent purity and storage conditions |

Q. What experimental strategies optimize this compound’s synthetic yield and purity?

- Methodological Answer : Apply design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to model interactions between variables. Purification via flash chromatography (silica gel, gradient elution) or preparative HPLC improves purity. Track reaction progress with thin-layer chromatography (TLC) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to identify dysregulated pathways. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate targets via CRISPR-Cas9 knockout or siRNA silencing in relevant models .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?

- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate EC₅₀/IC₅₀. For in vivo studies, apply mixed-effects models to account for inter-individual variability. Survival analyses (Kaplan-Meier, Cox regression) are critical for longitudinal data .

Methodological Frameworks for Research Design

- PICOT Framework : For therapeutic studies, structure questions around Population (e.g., murine models), Intervention (this compound dosage), Comparison (vehicle control), Outcome (tumor volume reduction), and Time (28-day treatment) .

- FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (novel mechanism), Novel (understudied compound), Ethical (IACUC-approved protocols), and Relevant (therapeutic potential) .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.